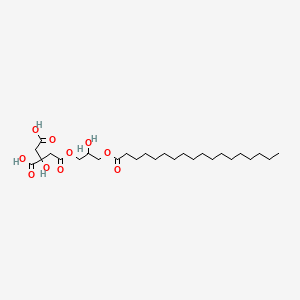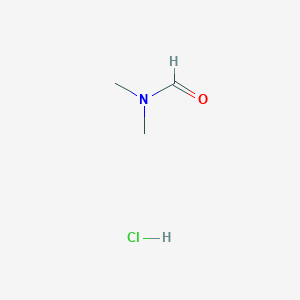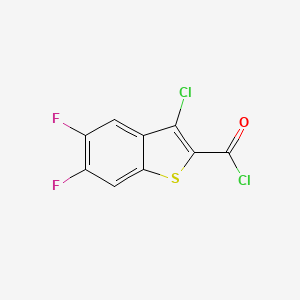
VM47M7BGV7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
VM47M7BGV7 is a compound widely used in the cosmetic and personal care industry. It is an ester formed from glycerin, stearic acid, and citric acid. This compound serves as an emulsifier, emollient, and surfactant, helping to stabilize formulations by preventing the separation of oil and water phases . Its chemical formula is C27H48O10 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: VM47M7BGV7 is synthesized through the esterification of glycerin with stearic acid and citric acid. The process involves heating the reactants to facilitate the esterification reaction. The typical reaction conditions include a temperature of around 80°C (176°F) and the use of a catalyst to speed up the reaction .
Industrial Production Methods: In industrial settings, glyceryl stearate citrate is produced by combining glycerin, stearic acid, and citric acid in a controlled environment. The mixture is heated and stirred until the reaction is complete. The product is then purified to remove any unreacted materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions: VM47M7BGV7 primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, breaking down into its constituent acids and glycerin .
Common Reagents and Conditions:
Esterification: Glycerin, stearic acid, citric acid, catalyst, heat.
Hydrolysis: Acidic or basic conditions, water.
Major Products:
Esterification: this compound.
Hydrolysis: Glycerin, stearic acid, citric acid.
Aplicaciones Científicas De Investigación
VM47M7BGV7 is extensively used in various fields due to its versatile properties:
Chemistry: Used as an emulsifier in chemical formulations to stabilize mixtures of oil and water.
Biology: Employed in biological studies to create stable emulsions for various applications.
Medicine: Utilized in pharmaceutical formulations to enhance the stability and delivery of active ingredients.
Industry: Widely used in the cosmetic industry in products such as moisturizers, cleansers, and sunscreens due to its emollient and emulsifying properties
Mecanismo De Acción
VM47M7BGV7 acts as an emulsifier by reducing the surface tension between oil and water phases, allowing them to mix and form a stable emulsion. It achieves this by aligning its hydrophilic (water-attracting) and lipophilic (oil-attracting) ends at the interface of the oil and water phases, thereby stabilizing the mixture .
Comparación Con Compuestos Similares
- Glyceryl stearate
- Glyceryl stearate lactate
- Glyceryl stearate succinate
- Glyceryl dilaurate
- Glyceryl diarachidate
Comparison: VM47M7BGV7 is unique due to the presence of the citric acid molecule, which enhances its emulsifying properties compared to glyceryl stearate. This additional citric acid molecule allows it to form more stable emulsions and provides better moisturizing effects . Other similar compounds, such as glyceryl stearate lactate and glyceryl stearate succinate, also have different acid molecules attached, giving them distinct properties and applications .
Propiedades
Número CAS |
50825-78-0 |
|---|---|
Fórmula molecular |
C27H48O10 |
Peso molecular |
532.7 g/mol |
Nombre IUPAC |
2-hydroxy-2-[2-(2-hydroxy-3-octadecanoyloxypropoxy)-2-oxoethyl]butanedioic acid |
InChI |
InChI=1S/C27H48O10/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(31)36-20-22(28)21-37-25(32)19-27(35,26(33)34)18-23(29)30/h22,28,35H,2-21H2,1H3,(H,29,30)(H,33,34) |
Clave InChI |
NKEQOUMMGPBKMM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CC(CC(=O)O)(C(=O)O)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CC(CC(=O)O)(C(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[Bis(methylthio)methylene]glycine ethyl ester](/img/structure/B1625244.png)










